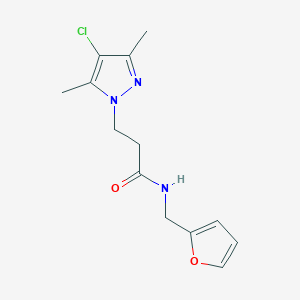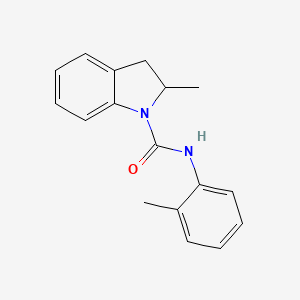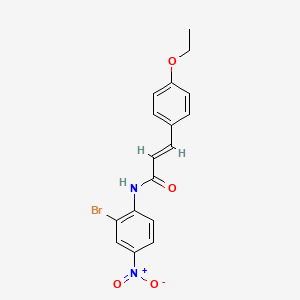
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis. This inhibition leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has anti-inflammatory and antioxidant effects, as well as the ability to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential as a novel anticancer agent. However, there are also limitations to its use, such as the need for further studies to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide. One direction is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer, such as inflammation and infection. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo to evaluate its potential as a drug candidate.
Conclusion:
In conclusion, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the reaction of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid with 2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-9-13(14)10(2)17(16-9)6-5-12(18)15-8-11-4-3-7-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMINYWIACOXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2=CC=CO2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)
![5-methyl-2-phenyl-4-[(2-propoxy-1-naphthyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486258.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)

![1'-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5486314.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5486336.png)

![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)